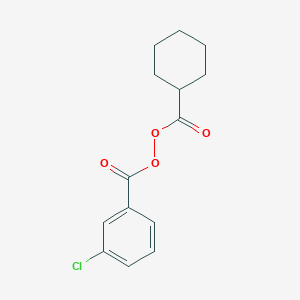
1,2-Dicyclohexylpropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dicyclohexylpropane is an organic compound with the molecular formula C15H28. It consists of a propane backbone with two cyclohexyl groups attached to the first and second carbon atoms. This compound is known for its unique structural properties and is used in various chemical applications .
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dicyclohexylpropane can be synthesized through the alkylation of cyclohexane with 1,2-dibromopropane in the presence of a strong base such as sodium amide. The reaction typically occurs under reflux conditions with an inert solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound involves the catalytic hydrogenation of 1,2-dicyclohexylpropene. This process uses a palladium or platinum catalyst under high pressure and temperature to achieve the desired product .
化学反应分析
Types of Reactions: 1,2-Dicyclohexylpropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexylmethane derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of UV light or a catalyst.
Major Products Formed:
Oxidation: Cyclohexyl ketones or alcohols.
Reduction: Cyclohexylmethane derivatives.
Substitution: Halogenated cyclohexylpropane derivatives.
科学研究应用
1,2-Dicyclohexylpropane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
作用机制
The mechanism of action of 1,2-dicyclohexylpropane involves its interaction with molecular targets through various pathways. It can act as a ligand, binding to specific receptors or enzymes, and modulate their activity. The compound’s hydrophobic nature allows it to interact with lipid membranes, affecting membrane fluidity and permeability .
相似化合物的比较
1,3-Dicyclohexylpropane: Similar in structure but with cyclohexyl groups attached to the first and third carbon atoms.
1,2-Dicyclohexylethane: Similar but with an ethane backbone instead of propane.
1,2-Dicyclohexylbutane: Similar but with a butane backbone instead of propane.
Uniqueness: 1,2-Dicyclohexylpropane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .
属性
CAS 编号 |
41851-34-7 |
|---|---|
分子式 |
C15H28 |
分子量 |
208.38 g/mol |
IUPAC 名称 |
1-cyclohexylpropan-2-ylcyclohexane |
InChI |
InChI=1S/C15H28/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h13-15H,2-12H2,1H3 |
InChI 键 |
CTAURVAUCOLBHF-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1CCCCC1)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


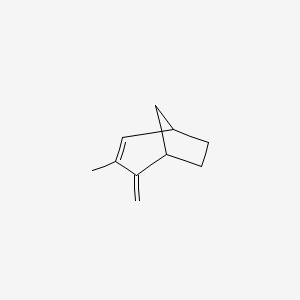
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)
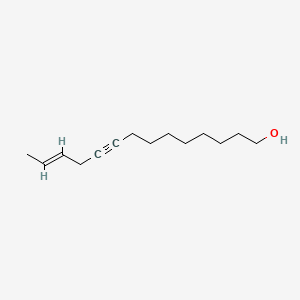
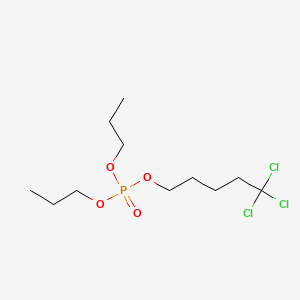

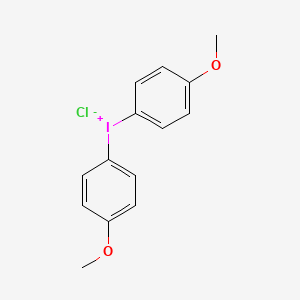
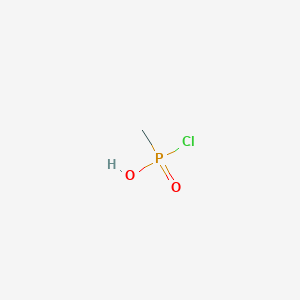

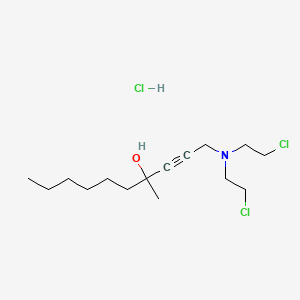

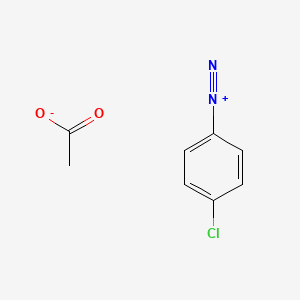
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)
![2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro-](/img/structure/B14670643.png)
